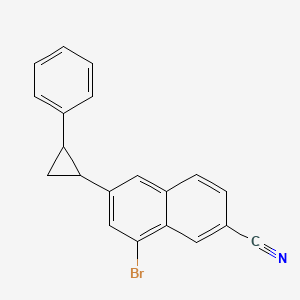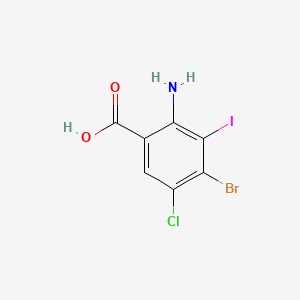
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid is a halogenated aromatic compound with the molecular formula C7H3BrClINO2. This compound is of interest due to its unique combination of halogen atoms and an amino group attached to a benzoic acid core, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-chloro-3-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of an amino-substituted benzoic acid derivative. The process may include:
Nitration: of benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Sequential halogenation: using bromine, chlorine, and iodine under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process must ensure precise control over reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-chloro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms and amino group can participate in various interactions, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, halogen bonding, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 3-Bromo-5-iodobenzoic acid
- 2-Iodobenzoic acid
Uniqueness
2-Amino-4-bromo-5-chloro-3-iodobenzoic acid is unique due to the presence of multiple halogen atoms and an amino group on the same aromatic ring
Properties
Molecular Formula |
C7H4BrClINO2 |
|---|---|
Molecular Weight |
376.37 g/mol |
IUPAC Name |
2-amino-4-bromo-5-chloro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrClINO2/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H,12,13) |
InChI Key |
HDMUYGIJTUZZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)I)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
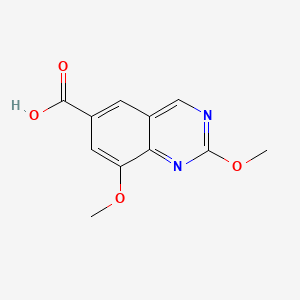
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
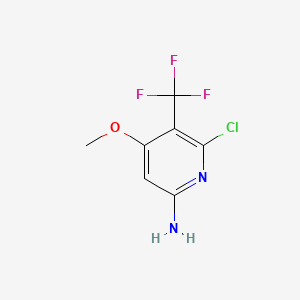
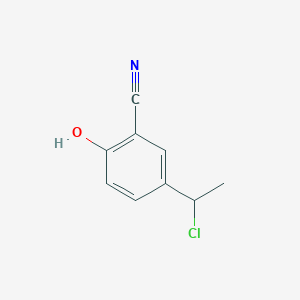

![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)

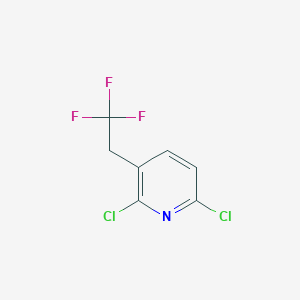
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)


